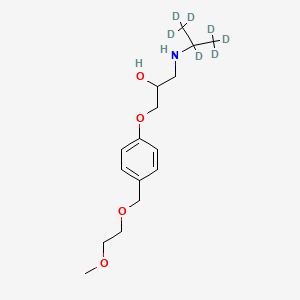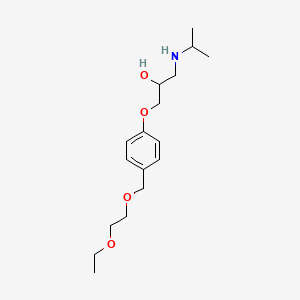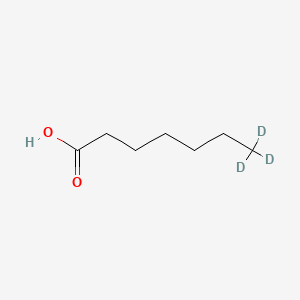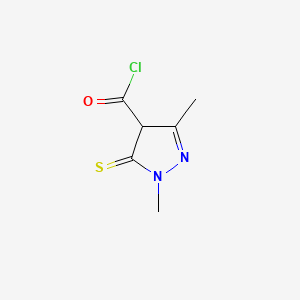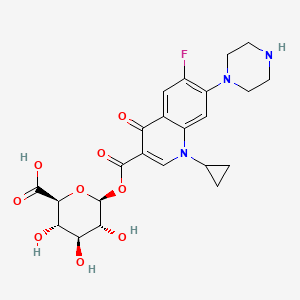
Ciprofloxacin |A-D-Glucuronid
Übersicht
Beschreibung
Ciprofloxacin A-D-Glucuronide is a metabolite of Ciprofloxacin, a widely used antibiotic. It is formed in the body when Ciprofloxacin is metabolized by the enzyme β-glucuronidase . This process is known as glucuronidation, a major pathway for the elimination of most drugs, endogenous substances, and potentially toxic compounds .
Chemical Reactions Analysis
The primary chemical reaction involved in the formation of Ciprofloxacin A-D-Glucuronide is the glucuronidation of Ciprofloxacin, mediated by the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of glucuronide conjugates, leading to the formation of the free drug and glucuronic acid .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Ciprofloxacin ist ein weit verbreitetes Antibiotikum aus der Klasse der Fluorchinolone . Es ist eines der am häufigsten verwendeten Medikamente zur Behandlung verschiedener bakterieller Infektionen, die die Harnwege, die Atemwege, die Haut, den Magen-Darm-Trakt, den Bauchraum, Knochen und Gelenke betreffen .
Antikrebsaktivität
Es wurde dokumentiert, dass Ciprofloxacin Antikrebsaktivitäten besitzt . Forscher untersuchen die Synthese von Ciprofloxacin-Derivaten mit verbesserten biologischen Aktivitäten oder einer maßgeschneiderten Fähigkeit, bestimmte Krankheitserreger anzugreifen .
Antivirale Aktivität
Ciprofloxacin zeigt auch antivirale Aktivitäten . Dies macht es zu einer vielseitigen Verbindung bei der Behandlung verschiedener Krankheiten.
Antimalaria-Aktivität
Neben seiner antibakteriellen, antikrebs- und antiviralen Aktivität wurde festgestellt, dass Ciprofloxacin auch antimalaria-Aktivitäten besitzt .
Einsatz in der Antibiotika-Empfindlichkeitsprüfung
Ciprofloxacin wurde in der Antibiotika-Empfindlichkeitsprüfung (AST) eingesetzt. Durch die Überwachung des Metabolismus von Resazurin, Resorufin-beta-D-Glucuronid und Resorufin-beta-D-Galactopyranosid zu Resorufin wurde AST in weniger als 18 Stunden erreicht . AST wurde an zwei uropathogenen E. coli-Stämmen mit den Antibiotika Ciprofloxacin und Nitrofurantoin validiert .
Einsatz in der bakteriellen Klassifizierung
Ciprofloxacin wurde in der bakteriellen Klassifizierung (BC) verwendet. BC wurde unabhängig und gleichzeitig mit Ciprofloxacin-AST für E. coli, K. pneumoniae, P. mirabilis und S. aureus durchgeführt .
Wirkmechanismus
Target of Action
Ciprofloxacin A-D-Glucuronide, also known as (2S,3S,4S,5R,6S)-6-((1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ciprofloxacin A-D-Glucuronide inhibits the action of DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby blocking the progress of the replication fork . This results in the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ciprofloxacin A-D-Glucuronide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of DNA synthesis and ultimately results in bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Ciprofloxacin A-D-Glucuronide involves absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed after oral administration and is widely distributed throughout the body . It is metabolized in the liver and excreted via the kidneys . Factors such as the patient’s fat-free mass and renal function can influence the clearance of the drug .
Result of Action
The primary result of the action of Ciprofloxacin A-D-Glucuronide is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA replication, the drug effectively halts the growth of the bacteria, leading to bacterial cell death . This makes it an effective treatment for various bacterial infections .
Action Environment
The action of Ciprofloxacin A-D-Glucuronide can be influenced by various environmental factors. For instance, the presence of the drug in aquatic ecosystems can affect non-target organisms such as algae and cyanobacteria . Additionally, the drug’s efficacy can be influenced by factors such as temperature and the presence of other carbon or nitrogen sources .
Biochemische Analyse
Biochemical Properties
Ciprofloxacin |A-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion processes. This compound interacts with various enzymes, including uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the glucuronidation reaction. The interaction with UGTs is crucial for the formation of Ciprofloxacin |A-D-Glucuronide, as it facilitates the conjugation of ciprofloxacin with glucuronic acid. Additionally, Ciprofloxacin |A-D-Glucuronide may interact with β-glucuronidase, an enzyme that can hydrolyze glucuronides back to their parent compounds, potentially affecting the reactivation and recycling of ciprofloxacin .
Cellular Effects
Ciprofloxacin |A-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of β-glucuronidase, which plays a role in the deconjugation of glucuronides within cells. This interaction can impact the availability of ciprofloxacin and its metabolites, thereby influencing cellular functions. Additionally, Ciprofloxacin |A-D-Glucuronide may affect the expression of genes involved in drug metabolism and transport, altering the cellular response to ciprofloxacin .
Molecular Mechanism
The molecular mechanism of Ciprofloxacin |A-D-Glucuronide involves its interaction with enzymes and transporters that facilitate its formation, transport, and excretion. The compound is formed through the action of UGTs, which catalyze the conjugation of ciprofloxacin with glucuronic acid. This process enhances the solubility of ciprofloxacin, facilitating its excretion via the kidneys and bile. Additionally, Ciprofloxacin |A-D-Glucuronide can interact with β-glucuronidase, which may hydrolyze the glucuronide conjugate, releasing the parent ciprofloxacin molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ciprofloxacin |A-D-Glucuronide can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis by β-glucuronidase, leading to the release of ciprofloxacin. This degradation process can affect the long-term availability and efficacy of ciprofloxacin in in vitro and in vivo studies. Additionally, the stability of Ciprofloxacin |A-D-Glucuronide can be influenced by factors such as pH, temperature, and the presence of other enzymes .
Dosage Effects in Animal Models
The effects of Ciprofloxacin |A-D-Glucuronide in animal models vary with different dosages. At therapeutic doses, the compound is generally well-tolerated and facilitates the excretion of ciprofloxacin. At higher doses, Ciprofloxacin |A-D-Glucuronide may exhibit toxic effects, potentially due to the accumulation of the parent drug or its metabolites. Studies have shown that high doses of ciprofloxacin can lead to adverse effects such as hepatotoxicity and nephrotoxicity, which may be exacerbated by the presence of its glucuronide conjugate .
Metabolic Pathways
Ciprofloxacin |A-D-Glucuronide is involved in several metabolic pathways, primarily related to drug metabolism and excretion. The compound is formed through the glucuronidation pathway, catalyzed by UGTs. This pathway enhances the solubility of ciprofloxacin, facilitating its excretion via the kidneys and bile. Additionally, Ciprofloxacin |A-D-Glucuronide can be hydrolyzed by β-glucuronidase, releasing the parent ciprofloxacin molecule, which can then undergo further metabolism or exert its pharmacological effects .
Transport and Distribution
The transport and distribution of Ciprofloxacin |A-D-Glucuronide within cells and tissues are mediated by various transporters and binding proteins. The compound is transported into cells by organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), which facilitate its uptake into hepatocytes and renal cells. Additionally, efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) mediate the expulsion of Ciprofloxacin |A-D-Glucuronide into bile and urine, facilitating its excretion from the body .
Subcellular Localization
Ciprofloxacin |A-D-Glucuronide is localized within various subcellular compartments, including the cytoplasm and lysosomes. The compound can be targeted to specific compartments through post-translational modifications and interactions with targeting signals. For example, the presence of glucuronic acid may facilitate the localization of Ciprofloxacin |A-D-Glucuronide to lysosomes, where it can be hydrolyzed by β-glucuronidase. This subcellular localization can affect the activity and function of Ciprofloxacin |A-D-Glucuronide, influencing its pharmacological and toxicological effects .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHUQNIHVSBBO-KLJBMEJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747356 | |
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105029-31-0 | |
| Record name | 1-O-[1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



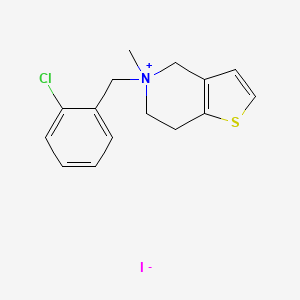



![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
